(R)-(+)-1-(2-Naphthyl)ethylamine
Overview
Description
®-1-(2-Naphthyl)ethylamine is an organic compound characterized by the presence of a naphthyl group attached to an ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Naphthyl)ethylamine can be achieved through several methods. One common approach involves the enantioselective palladium-catalyzed benzylation of azaarylmethyl amine pronucleophiles. This method utilizes palladium catalysts and specific ligands to achieve high enantioselectivity and yield . Another method involves the enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers using copper (II) complexes .
Industrial Production Methods
Industrial production of ®-1-(2-Naphthyl)ethylamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Naphthyl)ethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions include naphthyl ketones, aldehydes, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-1-(2-Naphthyl)ethylamine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-1-(2-Naphthyl)ethylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2-Naphthyl)ethylamine: The enantiomer of ®-1-(2-Naphthyl)ethylamine, differing in its stereochemistry.
2-Naphthylamine: A structurally related compound lacking the ethylamine moiety.
1-Naphthylamine: Another related compound with the amine group attached to a different position on the naphthyl ring.
Uniqueness
®-1-(2-Naphthyl)ethylamine is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its enantiomer and other related compounds. This uniqueness makes it valuable in asymmetric synthesis and enantioselective catalysis.
Properties
IUPAC Name |
(1R)-1-naphthalen-2-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,13H2,1H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSYYLCXQKCYQX-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=CC=CC=C2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365181 | |
Record name | (1R)-1-(Naphthalen-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3906-16-9 | |
Record name | (1R)-1-(Naphthalen-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-1-(2-Naphthyl)ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can (R)-1-(2-Naphthyl)ethylamine be synthesized through enzymatic methods?
A1: Yes, (R)-1-(2-Naphthyl)ethylamine can be produced with high enantiomeric excess (ee) through enzymatic kinetic resolution. Research has shown that using Novozym 435 lipase with 4-chlorophenyl valerate as the acyl donor resulted in excellent ee (>99%) at 50% conversion within 8 hours. [] This enzymatic approach provides a sustainable alternative to traditional chemical synthesis.
Q2: How does the structure of (R)-1-(2-Naphthyl)ethylamine influence its ability to induce axial chirality in biphenyl compounds?
A2: The central chirality of (R)-1-(2-Naphthyl)ethylamine has been observed to induce axial chirality in 2,2',6,6'-tetrakis(bromomethyl)biphenyl. [] The reaction leads to the formation of diastereomeric doubly bridged diamines with varying ratios and thermodynamic stability depending on the solvent. This effect is attributed to the steric interactions between the naphthyl group of (R)-1-(2-Naphthyl)ethylamine and the biphenyl moiety during the reaction.
Q3: Has (R)-1-(2-Naphthyl)ethylamine demonstrated potential as a chiral catalyst?
A3: Yes, (R)-1-(2-Naphthyl)ethylamine and its structural analog, (R)-(+)-1-(1-naphthyl)ethylamine, have shown promise as chiral catalysts. [] When employed in the diethylzinc addition to benzaldehyde, these compounds exhibited enantioselectivities up to 92%, highlighting their potential for asymmetric synthesis applications.
Q4: What unique supramolecular structures can be formed using (R)-1-(2-Naphthyl)ethylamine?
A4: Co-grinding (R)-1-(2-Naphthyl)ethylamine with 2-anthracenecarboxylic acid produces a novel supramolecular organic fluorophore. [] This fluorophore exhibits a unique 21-helical columnar structure in the solid state, demonstrating the potential of (R)-1-(2-Naphthyl)ethylamine in crystal engineering and materials science.
Q5: Can (R)-1-(2-Naphthyl)ethylamine be utilized in the development of asymmetric catalytic reactions?
A5: Yes, research has demonstrated the use of (R)-1-(2-Naphthyl)ethylamine as a key component in a phosphoramidite ligand for iridium-catalyzed asymmetric allylic alkylation reactions. [] This approach enabled the diastereo- and enantioselective allylation of cyclic ketone enolates, highlighting the potential of (R)-1-(2-Naphthyl)ethylamine-derived ligands in asymmetric catalysis.
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